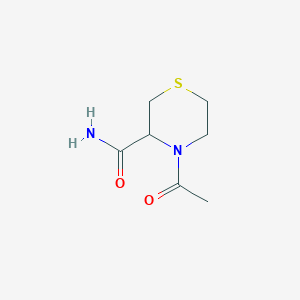

4-Acetylthiomorpholine-3-carboxamide

Description

4-Acetylthiomorpholine-3-carboxamide is a thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) substituted with an acetyl group at the 4-position and a carboxamide group at the 3-position. Thiomorpholine derivatives are often explored for their pharmacological relevance, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-acetylthiomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGUICQKCOGDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylthiomorpholine-3-carboxamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditionsThe reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylthiomorpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-Acetylthiomorpholine-3-carboxamide is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is employed in polymer modification and material science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylthiomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

Key Compounds :

- Compound 15 (4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide): Synthesized via microwave-assisted condensation and hydrazinolysis, this thiophene derivative exhibits a high melting point (>300°C) and an 84% yield, suggesting robust thermal stability and efficient synthesis .

- Compound 11–13: These derivatives feature cyano, aryl, and methoxy substituents. Yields range from 52% to 66%, with melting points between 156–168°C, indicating moderate thermal stability .

Comparison with 4-Acetylthiomorpholine-3-carboxamide :

- Synthesis : Microwave-assisted methods (common in thiophene analogs) may be adaptable for thiomorpholine derivatives, though reaction conditions (e.g., solvent, catalysts) would require optimization.

- Thermal Stability : The thiomorpholine core may confer lower melting points compared to thiophene derivatives due to reduced aromaticity.

4-Oxo-1,4-Dihydroquinoline/Naphthyridine Carboxamides

Key Compound :

- Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide): Synthesized via TLC purification, this compound has a molecular weight of 421.58 g/mol and a moderate yield (25%). Its adamantyl substituent enhances lipophilicity, which is critical for membrane permeability .

Comparison :

- Core Structure: The quinoline/naphthyridine system provides planar aromaticity, contrasting with the non-aromatic thiomorpholine.

- Biological Relevance: Quinoline carboxamides are often explored for antimicrobial activity, whereas thiomorpholine derivatives may target different pathways (e.g., kinase inhibition).

Pyrazole Carboxamide Derivatives

Comparison :

- Synthetic Flexibility : Thiomorpholine derivatives may require more specialized reagents (e.g., sulfur-containing precursors) compared to pyrazole systems.

Thiomorpholine Carboxylic Acid Derivatives

Key Compound :

Comparison :

- Acid vs. Amide : The carboxylic acid group increases hydrophilicity, whereas the carboxamide in this compound may enhance binding to biological targets (e.g., enzymes).

Data Table: Comparative Analysis

| Compound Class | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| Thiophene Carboxamide | Thiophene | Acetamido, hydrazinocarbonyl | 84 | >300 | High thermal stability |

| Quinoline Carboxamide | Quinoline/Naphthyridine | Adamantyl, pentyl | 25 | Not reported | High lipophilicity |

| Pyrazole Carboxamide | Pyrazole | Arylideneamino, methylthio | ~50–70* | Not reported | TLC-monitored synthesis |

| Thiomorpholine Carboxylic Acid | Thiomorpholine | Furan-methyl, carboxylic acid | Industrial scale | Not reported | Scalable production |

*Estimated based on analogous procedures .

Biological Activity

4-Acetylthiomorpholine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Before delving into its biological activity, it is essential to understand the chemical structure and properties of this compound. The compound has the following characteristics:

- Molecular Formula : C7H12N2O2S

- Molecular Weight : 188.25 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . Various studies have explored its effects on different cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This mechanism is supported by studies demonstrating increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

- Case Study Results : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Cell cycle arrest in G2/M phase |

| A549 | 20 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL depending on the bacterial strain tested.

- Fungal Activity : The compound also exhibits antifungal properties against Candida albicans, with MIC values around 16 µg/mL, suggesting its potential use in treating fungal infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Mechanistic Studies

Recent mechanistic studies have provided insights into how this compound exerts its biological effects:

- Cell Cycle Arrest : In HeLa cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis. This suggests that the compound may interfere with mitotic processes.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within treated cells, leading to oxidative stress that contributes to its anticancer effects. This was evidenced by a marked increase in lipid peroxidation products following treatment.

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound:

- Case Study 1 : A clinical study investigated the use of this compound in combination therapy for patients with resistant breast cancer. Patients receiving the treatment showed an improved response rate compared to those on standard therapy alone, highlighting its potential as an adjunctive treatment.

- Case Study 2 : In a laboratory setting, researchers evaluated the effectiveness of the compound in biofilm-forming bacterial strains. Results indicated that it significantly reduced biofilm formation by up to 70%, suggesting its potential utility in treating chronic infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.